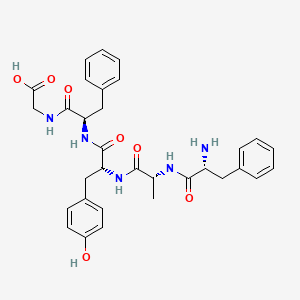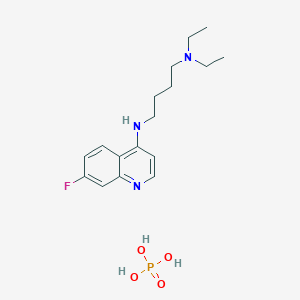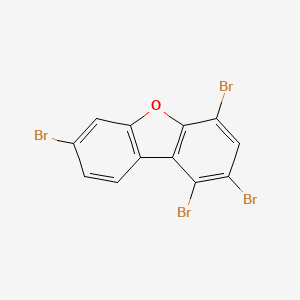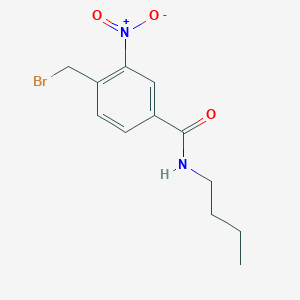![molecular formula C24H40N6O2 B12599590 3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] CAS No. 648441-09-2](/img/structure/B12599590.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features two oxadiazole rings connected by a dodecane chain, with pyrrolidine groups attached to the oxadiazole rings. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] typically involves the following steps:
Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of Pyrrolidine Groups: The pyrrolidine groups can be introduced through nucleophilic substitution reactions, where pyrrolidine reacts with a suitable leaving group on the oxadiazole ring.
Linking with Dodecane Chain: The dodecane chain can be introduced through a coupling reaction, such as a condensation reaction, where the oxadiazole rings are linked to the dodecane chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole rings, potentially leading to the formation of amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxadiazole rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine groups.
Reduction: Amines derived from the oxadiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Due to its unique structure, it can be used in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the field of antimicrobial or anticancer agents.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents, particularly for imaging techniques such as fluorescence microscopy.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability or mechanical strength.
作用机制
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole rings and pyrrolidine groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity.
相似化合物的比较
Similar Compounds
3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: This compound features benzimidazole rings instead of oxadiazole rings.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Similar structure but with benzimidazolium groups.
Uniqueness
The uniqueness of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] lies in its combination of oxadiazole rings, pyrrolidine groups, and a dodecane linker. This specific arrangement imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
648441-09-2 |
|---|---|
分子式 |
C24H40N6O2 |
分子量 |
444.6 g/mol |
IUPAC 名称 |
5-pyrrolidin-1-yl-3-[12-(5-pyrrolidin-1-yl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H40N6O2/c1(3-5-7-9-15-21-25-23(31-27-21)29-17-11-12-18-29)2-4-6-8-10-16-22-26-24(32-28-22)30-19-13-14-20-30/h1-20H2 |
InChI 键 |
GTHUGYATMRIVSA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)




![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
